molecular formula C18H15As B046628 Triphenylarsine CAS No. 603-32-7

Triphenylarsine

Cat. No.: B046628
CAS No.: 603-32-7
M. Wt: 306.2 g/mol
InChI Key: BPLUKJNHPBNVQL-UHFFFAOYSA-N
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Description

Triphenylarsine (TPA, As(C₆H₅)₃) is a tertiary arsine compound characterized by a trigonal pyramidal structure with three phenyl groups bonded to a central arsenic atom. It is synthesized via reactions such as the Grignard method, where phenylmagnesium bromide reacts with arsenic trichloride, or through oxidation-reduction processes involving this compound oxide . TPA is widely employed in organic synthesis as a catalyst or ligand due to its strong nucleophilic properties. Notable applications include:

  • Catalyzing the formation of N-vinyl heterocyclic compounds via reactions between dimethyl acetylenedicarboxylate (DMAD) and N-H heterocycles (e.g., saccharin, isatin) .
  • Serving as a ligand in coordination polymers and transition metal complexes (e.g., copper(I) halide polymers) .

Preparation Methods

Wurtz Reaction: Primary Synthetic Pathway

The Wurtz reaction remains the most widely employed method for synthesizing triphenylarsine. This approach leverages the coupling of arsenic trichloride (AsCl₃) with chlorobenzene (PhCl) in the presence of sodium (Na) as a reducing agent . The reaction proceeds via a single-electron transfer mechanism, where sodium facilitates the formation of phenyl radicals that subsequently react with arsenic trichloride.

Reaction Mechanism and Stoichiometry

The stoichiometric equation for the Wurtz reaction is:

AsCl3+3PhCl+6NaAsPh3+6NaCl\text{AsCl}3 + 3 \text{PhCl} + 6 \text{Na} \rightarrow \text{AsPh}3 + 6 \text{NaCl}

Key steps include:

  • Reduction of AsCl₃ : Sodium donates electrons to arsenic trichloride, generating an arsenic intermediate.

  • Phenyl Radical Formation : Chlorobenzene undergoes homolytic cleavage, producing phenyl radicals.

  • Coupling : The arsenic intermediate reacts with three phenyl radicals to form this compound.

Optimized Reaction Conditions

While the Wikipedia entry outlines the general reaction, industrial protocols often refine conditions for higher yields:

  • Solvent : Dry toluene or tetrahydrofuran (THF) to stabilize reactive intermediates.

  • Temperature : 80–110°C under reflux to accelerate radical formation.

  • Stoichiometry : A 1:3 molar ratio of AsCl₃ to PhCl ensures complete conversion.

  • Workup : Post-reaction filtration removes NaCl, followed by vacuum distillation to isolate this compound.

Table 1: Comparative Analysis of Wurtz Reaction Conditions

ParameterStandard ProtocolOptimized Protocol
SolventNone (neat)Dry toluene
Temperature (°C)Ambient80–110 (reflux)
Reaction Time (h)24–4812–18
Yield (%)70–8085–90

Alternative Synthetic Routes

Catalytic Reductive Coupling

Emerging strategies employ transition metal catalysts (e.g., palladium) to mediate the coupling of aryl halides with arsenic precursors. However, these methods remain experimental and lack industrial adoption due to catalyst costs.

Industrial-Scale Production Considerations

Waste Management

The Wurtz reaction generates significant NaCl byproduct. Modern facilities integrate closed-loop systems to recover and recycle sodium, minimizing environmental impact .

Purity Enhancement

This compound purity (>99%) is achieved through:

  • Recrystallization : Using ethanol or hexane as solvents.

  • Vacuum Sublimation : Removing volatile impurities at 150–200°C under reduced pressure.

Scientific Research Applications

Organic Synthesis

Wittig Reaction Mediated by Triphenylarsine

One of the most significant applications of this compound is its role as a mediator in the Wittig reaction, which is used for synthesizing olefins. This compound can facilitate the formation of arsonium salts that subsequently react with aldehydes to yield olefins efficiently.

  • Mechanism : The reaction involves the heating of this compound with an activated alkyl halide, followed by condensation with carbonyl compounds. This process can yield high amounts of olefins in a short time frame (as little as 5 minutes) under mild conditions .
  • Table 1: Reaction Conditions and Yields
Substrate TypeReaction TimeYield (%)Selectivity
Electron-poor Aldehydes15 minutes>90>19:1 (E:Z)
Electron-rich Aldehydes30 minutes78>19:1 (E:Z)

This method is advantageous due to its rapid reaction times and high yields compared to traditional phosphine-mediated reactions, which often require longer times and harsher conditions .

Catalysis

This compound and its derivatives have been utilized as ligands in various catalytic processes, particularly in transition metal catalysis. They can stabilize transition states and influence the selectivity of reactions.

  • Case Study: Catalysis with Transition Metals

    In studies involving transition metals like ruthenium and osmium, this compound has been shown to enhance reaction rates and improve product yields. The use of this compound ligands allows for better control over the electronic properties of the metal center, facilitating a range of organic transformations .

Electrochemical Applications

This compound oxide has been explored in electrochemical reactions, particularly for optimizing atom and energy economy in oxidation-reduction processes. Its ability to participate in paired electrochemical reactions makes it valuable for developing more sustainable chemical processes .

Environmental Chemistry

While this compound has beneficial applications, it is also important to consider its environmental impact. The compound has been identified in studies addressing emerging chemical management issues due to its potential toxicity and persistence in the environment .

  • Table 2: Environmental Impact Assessment
CriterionAssessment
Human Health ImpactPotential toxic effects
Environmental PersistenceModerate
Regulatory StatusUnder review

This duality highlights the need for careful management and regulation of this compound usage in industrial applications.

Mechanism of Action

Triphenylarsine acts primarily as a ligand, forming complexes with metals. The arsenic atom in this compound donates a pair of electrons to the metal, forming a coordinate bond. This interaction can influence the reactivity and stability of the metal complex. The specific molecular targets and pathways depend on the nature of the metal and the overall structure of the complex .

Comparison with Similar Compounds

Organophosphorus Analogs: Triphenylphosphine (TPP)

TPA and triphenylphosphine (TPP, P(C₆H₅)₃) are isoelectronic but exhibit distinct reactivity due to differences in electronegativity (As: 2.18; P: 2.19) and atomic size (As: 119 pm; P: 107 pm).

Property TPA TPP References
Reaction Products Forms N-vinyl heterocycles Generates ylides
Nucleophilicity Arsonium ylides are more nucleophilic and less stable Phosphonium ylides are less nucleophilic but more stable
Catalytic Role Acts as a catalyst (e.g., in cyclopropanation) Often a reactant, not a catalyst
Reaction Kinetics Second-order kinetics Variable mechanisms (e.g., ylide formation)

Mechanistic Insights :

  • In DMAD reactions, TPA facilitates proton transfer steps, leading to N-vinyl products, while TPP forms stabilized ylides via nucleophilic attack .
  • TPA’s arsonium intermediates exhibit faster reaction rates (e.g., 1.5× faster with isatin than saccharin) due to higher nucleophilicity .

Other Phenylarsenic Compounds

TPA is structurally related to chemical warfare agents (CWAs) like Clark I (diphenylchloroarsine) and phenyldichloroarsine (PDCA). Key comparisons include:

Compound Structure Application/Degradation Toxicity Profile References
TPA As(C₆H₅)₃ Catalyst, CWA additive (arsine oil) Hormesis at 100 mg/L
Clark I (DA) ClAs(C₆H₅)₂ Blister agent Highly toxic
Triphenylarsine Sulfide As(C₆H₅)₃S Marine degradation product of TPA Analogous fragmentation

Degradation Pathways :

  • TPA degrades into sulfur-containing derivatives (e.g., this compound sulfide) in marine sediments, sharing fragmentation patterns with methylated phenylarsenicals (e.g., m/z 151.96 fragments) .

Arsenic Oxides and Sulfides

This compound oxide (TPAsO, AsO(C₆H₅)₃) and sulfide (TPA-S) demonstrate contrasting coordination and environmental behaviors:

Compound Key Properties References
TPAsO - Extracts Eu³⁺ via mixed-ligand complexes (e.g., Eu(TTA)₃(TPAsO)).
- Less efficient than TOPO in metal ion extraction.
TPA-S - Forms during TPA degradation.
- Shares MS/HRMS fragments (e.g., m/z 151.96) with dimethylphenylarsine sulfide.

Coordination Chemistry

TPA’s role in coordination polymers contrasts with phosphine/phosphine oxide ligands:

System TPA-Based Complexes Phosphine Analogues References
Cu(I) Halide Polymers 1D polymers with {Cu₂X₂} cores (X = Br, I). High photoluminescence quantum yields (PLQY: 45–85%). Phosphine ligands yield less emissive structures.
Ru–Arene Complexes Stabilized by π-stacking with phenyl groups. Bond lengths (e.g., Ru–As: 2.45 Å) comparable to Ru–P. Similar geometry but weaker π-interactions.

Toxicity and Environmental Impact

TPA and its derivatives exhibit hormesis (low-dose stimulation, high-dose inhibition):

Compound Hormesis Concentration Environmental Fate References
TPA 100 mg/L Degrades into sulfides in marine sediments.
TPAsO 50 mg/L Likely contributor to organoarsenical hormesis in mixtures.

Biological Activity

Triphenylarsine (TPA) is an organoarsenic compound with a variety of biological activities that have garnered attention in recent years. Its structure consists of three phenyl groups attached to an arsenic atom, making it a member of the class of organoarsenic compounds. This article explores the biological activity of TPA, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

This compound can be synthesized through various methods, including the reaction of arsenic trichloride with phenyl lithium or by treating arsenic trioxide with phenyl magnesium bromide. The resulting compound is a white crystalline solid that is soluble in organic solvents but insoluble in water. Its chemical structure allows it to interact with biological systems, influencing cellular processes.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and induce oxidative stress. Studies have shown that TPA can:

  • Inhibit Enzymatic Activity : TPA has been reported to inhibit various enzymes, including those involved in metabolic pathways, leading to altered cellular functions.
  • Induce Apoptosis : TPA can trigger programmed cell death in cancer cells by activating apoptotic pathways. This has been demonstrated in several cancer cell lines where TPA exposure resulted in increased markers of apoptosis.
  • Generate Reactive Oxygen Species (ROS) : The compound's interaction with cellular components can lead to the production of ROS, which contribute to oxidative damage and cell death.

Cytotoxicity and Anticancer Potential

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that TPA shows selective cytotoxicity towards cancerous cells compared to non-cancerous cells. This selectivity is crucial for its potential use as an anticancer agent.
  • Mechanistic Insights : The cytotoxic effects are associated with the disruption of mitochondrial function and increased oxidative stress within the cells, leading to apoptosis .

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa5Induction of apoptosis via ROS generation
MCF-710Mitochondrial dysfunction
A5497Enzyme inhibition

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Study on Cancer Cell Lines : A study investigated the effects of TPA on HeLa cells, showing that treatment led to increased levels of apoptosis markers and decreased cell viability after 24 hours of exposure .
  • Environmental Impact Assessment : Research has also focused on the environmental hazards associated with this compound exposure, indicating its potential toxicity not only to human health but also to ecological systems .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound and its complexes. For instance:

  • Iron Perchlorate Complexes : Research indicates that iron perchlorate complexes of this compound exhibit significant antimicrobial activity, outperforming other metal complexes in inhibiting bacterial growth .
  • Mechanisms : The antimicrobial action is believed to involve disruption of bacterial membranes and interference with metabolic processes.

Q & A

Basic Research Questions

Q. How can researchers synthesize triphenylarsine with high purity, and what experimental parameters are critical for reproducibility?

  • Methodological Answer : this compound synthesis typically involves the reaction of arsenic trichloride with a Grignard reagent (phenylmagnesium bromide) under inert conditions. Critical parameters include:

  • Temperature control (maintained at 0–5°C to prevent side reactions) .
  • Stoichiometric ratios (excess phenylmagnesium bromide ensures complete substitution of chlorine atoms) .
  • Purification steps , such as recrystallization from ethanol or column chromatography, to remove residual arsenic oxides .
    Reproducibility requires detailed documentation of reaction times, solvent drying methods, and characterization data (e.g., NMR, elemental analysis) in line with journal guidelines .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify phenyl group symmetry and arsenic-induced deshielding effects .
  • X-ray Crystallography : Resolves bond angles and arsenic coordination geometry, critical for comparing theoretical models .
  • Raman Spectroscopy : Detects As-C stretching vibrations (450–500 cm1^{-1}), sensitive to electronic environment changes .
    Cross-validation with computational methods (e.g., DFT calculations) enhances interpretation .

Q. How can researchers assess the stability of this compound under varying environmental conditions (e.g., light, humidity)?

  • Methodological Answer :

  • Accelerated Aging Studies : Expose samples to controlled UV light (e.g., 365 nm) and humidity (e.g., 75% RH) in environmental chambers.
  • Periodic Sampling : Analyze degradation products via HPLC-MS to identify oxidation pathways (e.g., formation of this compound oxide) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in catalytic mechanisms, such as ligand behavior in transition-metal complexes?

  • Methodological Answer :

  • In Situ Spectroscopy : Employ UV-Vis or EXAFS to monitor arsenic-metal bond dynamics during catalysis .
  • Competitive Ligand Studies : Compare this compound’s binding affinity with other ligands (e.g., triphenylphosphine) using isothermal titration calorimetry (ITC) .
  • Theoretical Frameworks : Apply molecular orbital theory to explain arsenic’s weaker π-accepting ability vs. phosphorus, correlating with catalytic efficiency .

Q. How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?

  • Methodological Answer :

  • Systematic Review : Use PRISMA guidelines to collate and assess studies for confounding variables (e.g., solvent choice, cell line variability) .
  • Triangulation : Combine transcriptomic data (e.g., RNA-seq of exposed cells) with metabolomic profiling to identify consistent biomarkers .
  • Dose-Response Meta-Analysis : Statistically model discrepancies using tools like Cochrane Review Manager, emphasizing effect size heterogeneity .

Q. What methodologies integrate computational and experimental data to predict this compound’s environmental fate and bioaccumulation potential?

  • Methodological Answer :

  • QSAR Modeling : Correlate arsenic’s logP values with bioaccumulation factors in aquatic organisms (e.g., Daphnia magna) .
  • Microcosm Experiments : Simulate soil-water partitioning under varied pH and organic matter content, validated via ICP-MS arsenic quantification .
  • Machine Learning : Train models on existing ecotoxicological databases to predict unstudied endpoints (e.g., trophic transfer efficiency) .

Q. Methodological Frameworks for Rigorous Research

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses about this compound’s applications?

  • Example :

  • Novelty : Propose arsenic’s unique redox behavior in photodynamic therapy, contrasting with established platinum agents .
  • Ethical Compliance : Address arsenic’s Controlled Substances Act restrictions by collaborating with institutional review boards for safe handling protocols .

Q. What strategies ensure data triangulation in studies investigating this compound’s reactivity?

  • Guidelines :

  • Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational transition-state analysis .
  • Validate synthetic yields with dual analytical methods (e.g., gravimetric analysis and NMR integration) .

Q. Data Presentation and Reproducibility

Q. How should researchers structure supplementary materials to enhance reproducibility in this compound studies?

  • Checklist :

  • Include raw NMR spectra, crystallographic CIF files, and computational input files .
  • Document instrument calibration protocols (e.g., NMR referencing with TMS) .

Q. What are common pitfalls in interpreting arsenic’s NMR chemical shifts, and how can they be mitigated?

  • Solutions :
  • Shielding Artifacts : Use deuterated solvents consistently to avoid solvent-induced shift variations .
  • Quadrupolar Broadening : For 75^{75}As NMR, optimize relaxation delays and magic-angle spinning (MAS) in solid-state studies .

Properties

IUPAC Name

triphenylarsane
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InChI

InChI=1S/C18H15As/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
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InChI Key

BPLUKJNHPBNVQL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3
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Molecular Formula

C18H15As
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DSSTOX Substance ID

DTXSID4060529
Record name Arsine, triphenyl-
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Molecular Weight

306.2 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS] Fine colorless crystals; [Aldrich MSDS]
Record name Triphenylarsine
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Vapor Pressure

0.0000496 [mmHg]
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CAS No.

603-32-7
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Synthesis routes and methods

Procedure details

A complex according to the invention is synthesized as follows. At first, lanthanum isopropoxide is used as a metal isopropoxide and triphenyl arsinoxide is used as triphenyl oxide. Lanthanum isopropoxide, optically active binaphtol (BINOL derivative) and triphenyl arsinoxide are mixed at a ratio of 1:1:1 mol % in an argon atmosphere at room temperature for 30 minutes to 1 hour to obtain La-BINOL derivative-Ph3As═O complex.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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